molecular formula C54H87NO13Si B12939550 31-O-(Trimethylsilyl)rapamycin

31-O-(Trimethylsilyl)rapamycin

Cat. No.: B12939550
M. Wt: 986.4 g/mol
InChI Key: MRNFTOVSUTVVDY-GUCVJOFESA-N
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Description

Preparation Methods

The synthesis of 31-O-(Trimethylsilyl)rapamycin involves the protection of the 31-hydroxyl group of rapamycin with a trimethylsilyl group. One common method includes treating rapamycin with excess chlorotrimethylsilane in ethyl acetate at 0-5°C in the presence of a base such as imidazole . This reaction selectively protects the 31-hydroxyl group, forming this compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

31-O-(Trimethylsilyl)rapamycin undergoes various chemical reactions, including:

Common reagents used in these reactions include chlorotrimethylsilane, imidazole, and various esterifying agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

31-O-(Trimethylsilyl)rapamycin has several scientific research applications:

Mechanism of Action

31-O-(Trimethylsilyl)rapamycin exerts its effects by inhibiting the mTOR signaling pathway. It binds to the FK506-binding protein 12 (FKBP12), forming a complex that interacts with the mTOR complex 1 (mTORC1). This interaction inhibits mTORC1 activity, leading to the suppression of cell growth, proliferation, and survival .

Comparison with Similar Compounds

Similar compounds to 31-O-(Trimethylsilyl)rapamycin include other rapamycin derivatives such as:

The uniqueness of this compound lies in its selective protection of the 31-hydroxyl group, which allows for specific chemical modifications and applications.

Properties

Molecular Formula

C54H87NO13Si

Molecular Weight

986.4 g/mol

IUPAC Name

(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1-hydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-18-trimethylsilyloxy-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

InChI

InChI=1S/C54H87NO13Si/c1-33-19-15-14-16-20-34(2)45(63-8)31-41-24-22-39(7)54(62,67-41)51(59)52(60)55-26-18-17-21-42(55)53(61)66-46(36(4)29-40-23-25-43(56)47(30-40)64-9)32-44(57)35(3)28-38(6)49(68-69(11,12)13)50(65-10)48(58)37(5)27-33/h14-16,19-20,28,33,35-37,39-43,45-47,49-50,56,62H,17-18,21-27,29-32H2,1-13H3/b16-14-,19-15-,34-20-,38-28-/t33-,35-,36-,37-,39-,40+,41+,42+,43-,45+,46+,47-,49-,50+,54-/m1/s1

InChI Key

MRNFTOVSUTVVDY-GUCVJOFESA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C\C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O[Si](C)(C)C)OC)C)C)/C)OC

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O[Si](C)(C)C)OC)C)C)C)OC

Origin of Product

United States

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